

A Spectroscopic Journey: Unmasking the Triphenylstannanylium Cation and its Progenitors

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Compound of Interest

Compound Name: *triphenylstannanylium chloride*

Cat. No.: B032135

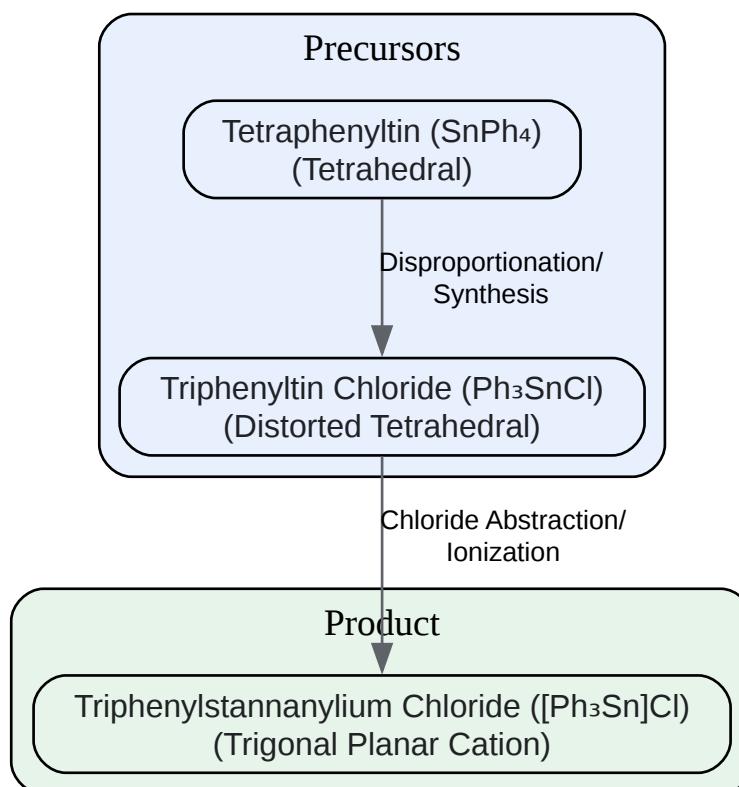
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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organometallic chemistry, the precise characterization of reactive species is paramount. This guide provides an in-depth spectroscopic comparison of the triphenylstannanylium cation ($[\text{Ph}_3\text{Sn}]^+$), in the form of its chloride salt, with its common precursors: tetraphenyltin (SnPh_4) and triphenyltin chloride (Ph_3SnCl). Understanding the distinct spectroscopic signatures of these compounds is crucial for monitoring reaction progress, confirming structural integrity, and elucidating reaction mechanisms in various applications, including catalysis and drug development.

From Tetrahedral Precursors to a Tricoordinate Cation: A Structural Overview

The journey from the stable, tetra-coordinate precursors to the reactive, tri-coordinate triphenylstannanylium cation involves a fundamental change in the coordination geometry and electronic environment around the tin atom. This transformation is the key to understanding the significant shifts observed in their respective spectra.



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Figure 1: Conceptual workflow from precursors to the triphenylstannanylium cation.

A Comparative Analysis of Spectroscopic Data

The distinct electronic and structural features of tetraphenyltin, triphenyltin chloride, and the triphenylstannanylium cation are reflected in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Technique	Tetraphenyltin (SnPh ₄)	Triphenyltin Chloride (Ph ₃ SnCl)	Triphenylstannanyl ium Cation ([Ph ₃ Sn] ⁺)
¹¹⁹ Sn NMR (δ , ppm)	~ -128	~ -47 to -50	Expected to be significantly downfield (> +200)
¹³ C NMR (δ , ppm)	ipso-C: ~137.4 ortho-C: ~136.9 meta-C: ~128.8 para-C: ~128.2	ipso-C: ~136.5 ortho-C: ~136.1 meta-C: ~129.2 para-C: ~130.2	Expected downfield shifts for all carbons, particularly the ipso-carbon.
IR (ν , cm ⁻¹)	Sn-C stretch: ~457	Sn-Cl stretch: ~330-340 Sn-C stretch: ~450	Sn-C stretch expected at a higher frequency than precursors.
Mass Spectrometry (m/z)	Base peak at 351 ([M-Ph] ⁺)	Molecular ion peak at 386 ([M] ⁺) Base peak at 351 ([M-Cl] ⁺)	Molecular ion peak at 351 ([M] ⁺)

Table 1: Summary of key spectroscopic data for **triphenylstannanylum chloride** and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Tin Nucleus and its Environment

¹¹⁹Sn NMR Spectroscopy is a powerful tool for directly observing the electronic environment of the tin atom. Tin has three NMR-active spin-1/2 nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity and natural abundance.[1]

- Tetraphenyltin (SnPh₄): In its symmetrical tetrahedral geometry, the tin atom is well-shielded, resulting in a ¹¹⁹Sn NMR chemical shift of approximately -128 ppm.
- Triphenyltin Chloride (Ph₃SnCl): The replacement of a phenyl group with a more electronegative chlorine atom deshields the tin nucleus, causing a downfield shift in the ¹¹⁹Sn NMR signal to the range of -47 to -50 ppm.

- Triphenylstannanylium Cation ($[\text{Ph}_3\text{Sn}]^+$): The formation of the tricoordinate stannylium cation leads to a significant increase in the s-character of the Sn-C bonds and a substantial deshielding of the tin nucleus. While experimental data for the chloride salt is scarce due to its high reactivity, studies on triphenylstannanylium salts with non-coordinating anions, such as tetrakis(pentafluorophenyl)borate ($[\text{B}(\text{C}_6\text{F}_5)_4]^-$), show a dramatic downfield shift to over +200 ppm. This pronounced shift is a definitive indicator of the formation of the cationic tin center.

^{13}C NMR Spectroscopy provides insights into the carbon framework of the phenyl rings and how it is influenced by the tin center.

- Tetraphenyltin (SnPh_4): The ^{13}C NMR spectrum displays four distinct signals for the phenyl carbons, with the ipso-carbon (the carbon directly attached to tin) appearing at approximately 137.4 ppm.[2][3][4]
- Triphenyltin Chloride (Ph_3SnCl): The introduction of the chlorine atom causes slight shifts in the phenyl carbon resonances compared to tetraphenyltin.
- Triphenylstannanylium Cation ($[\text{Ph}_3\text{Sn}]^+$): The positive charge on the tin atom leads to a general downfield shift of all phenyl carbon signals due to the inductive effect. The most significant shift is expected for the ipso-carbon, reflecting the increased polarization of the Sn-C bond.

Infrared (IR) Spectroscopy: Observing Key Vibrational Modes

IR spectroscopy is instrumental in identifying characteristic bond vibrations.

- Tetraphenyltin (SnPh_4): A prominent peak around 457 cm^{-1} is characteristic of the Sn-C stretching vibration.[5]
- Triphenyltin Chloride (Ph_3SnCl): In addition to the Sn-C stretching vibration (around 450 cm^{-1}), a new absorption band appears in the region of $330\text{-}340\text{ cm}^{-1}$, which is assigned to the Sn-Cl stretching mode.[6]
- Triphenylstannanylium Cation ($[\text{Ph}_3\text{Sn}]^+$): The formation of the cation results in a strengthening of the Sn-C bonds. This is expected to cause a shift of the Sn-C stretching

vibration to a higher frequency (wavenumber) compared to its precursors. The absence of the Sn-Cl stretching band would also be a key indicator of cation formation.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

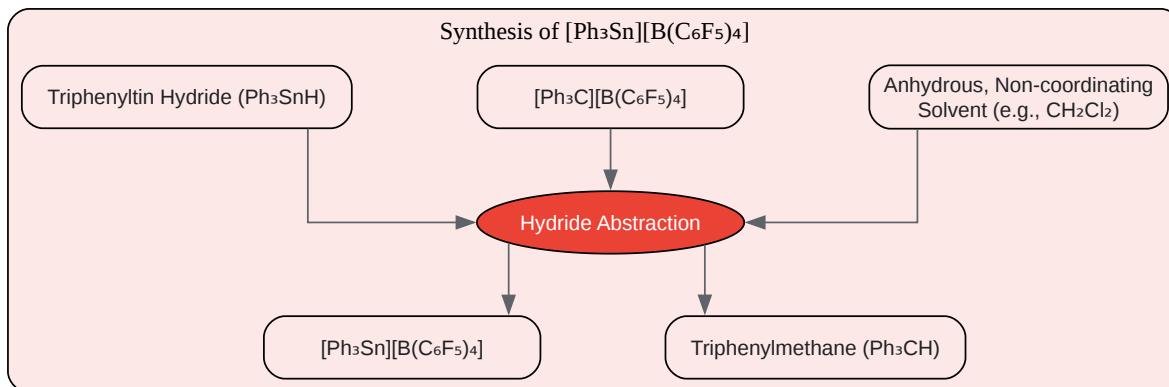
Mass spectrometry provides information about the mass-to-charge ratio of ions and their fragmentation pathways.

- Tetraphenyltin (SnPh₄): The mass spectrum is characterized by a base peak at m/z 351, corresponding to the loss of one phenyl group to form the [Ph₃Sn]⁺ cation.[7]
- Triphenyltin Chloride (Ph₃SnCl): The mass spectrum shows a molecular ion peak at m/z 386. The most abundant fragment is typically the [Ph₃Sn]⁺ cation at m/z 351, formed by the loss of the chlorine atom.[7][8] Further fragmentation can lead to the loss of phenyl groups.[5]
- Triphenylstannanylium Cation ([Ph₃Sn]⁺): The mass spectrum of a triphenylstannanylium salt would be dominated by the molecular ion of the cation at m/z 351.[8]

Experimental Protocols

Synthesis of Triphenylstannanylium Tetrakis(pentafluorophenyl)borate

The generation of a stable triphenylstannanylium salt for unambiguous spectroscopic analysis is best achieved using a non-coordinating anion. A common method involves the abstraction of a hydride or chloride from a suitable precursor.



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Figure 2: Synthetic scheme for triphenylstannanylium tetrakis(pentafluorophenyl)borate.

Step-by-Step Protocol:

- In a glovebox, dissolve triphenyltin hydride (Ph_3SnH) in a minimal amount of anhydrous dichloromethane.
- In a separate vial, dissolve an equimolar amount of triphenylmethylium tetrakis(pentafluorophenyl)borate ($[\text{Ph}_3\text{C}][\text{B}(\text{C}_6\text{F}_5)_4]$) in anhydrous dichloromethane.
- Slowly add the solution of $[\text{Ph}_3\text{C}][\text{B}(\text{C}_6\text{F}_5)_4]$ to the Ph_3SnH solution with stirring.
- Allow the reaction to proceed at room temperature for 1 hour.
- The formation of the product can be monitored by ^{119}Sn NMR spectroscopy, observing the disappearance of the Ph_3SnH signal and the appearance of a new signal in the downfield region characteristic of the $[\text{Ph}_3\text{Sn}]^+$ cation.
- The product can be isolated by precipitation with a non-polar solvent like hexane and collected by filtration.

NMR Data Acquisition

^{119}Sn NMR:

- Prepare a sample of the organotin compound in a suitable deuterated solvent (e.g., CDCl_3 or CD_2Cl_2) in a 5 mm NMR tube.
- Acquire the spectrum on a spectrometer equipped with a broadband probe tuned to the ^{119}Sn frequency.
- Use a reference standard such as tetramethyltin (SnMe_4) at 0 ppm.
- Due to the wide chemical shift range of ^{119}Sn , ensure an appropriate spectral width is used.
[9]

^{13}C NMR:

- Prepare a sample of the organotin compound in a deuterated solvent.
- Acquire a proton-decoupled ^{13}C NMR spectrum.
- The chemical shifts are referenced to the solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry Data Acquisition

- Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography.
- Utilize electrospray ionization (ESI) in positive ion mode.
- Acquire the mass spectrum over an appropriate m/z range.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the characterization of **triphenylstannanylium chloride** and its precursors. The

dramatic downfield shift in the ^{119}Sn NMR spectrum serves as the most definitive evidence for the formation of the tricoordinate triphenylstannanylium cation. A comprehensive understanding of these spectroscopic fingerprints is essential for any researcher working with these important organotin species.

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